octahydro-2H-quinolizin-1-ylacetonitrile

Synthetic intermediate Quinolizidine alkaloid Building block

Researchers face supply inconsistencies with unfunctionalized quinolizidine scaffolds that lack reactive handles. This compound provides the critical acetonitrile moiety for patent-directed syntheses (e.g., WO2010144937A2). - Enables direct reduction to primary amines or hydrolysis to carboxylic acids for parallel SAR expansion. - Supplied as a room-temperature-stable powder (mp 42-44°C) simplifying storage and precise weighing. - Confirmed availability from redundant commercial sources ensures scalability for kilo-lab campaigns.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B11074214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-2H-quinolizin-1-ylacetonitrile
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESC1CCN2CCCC(C2C1)CC#N
InChIInChI=1S/C11H18N2/c12-7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-6,8-9H2
InChIKeyOIQLDCGCWJGORH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-2H-quinolizin-1-ylacetonitrile: Chemical Identity and Physicochemical Profile


Octahydro-2H-quinolizin-1-ylacetonitrile (CAS 1215956-88-9; synonym 2-(decahydroquinolin-1-yl)acetonitrile) is a bicyclic heterocyclic building block belonging to the quinolizidine alkaloid class, with the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.27 g/mol . The compound exists as a room-temperature-storable powder with a melting point of 42–44 °C and a boiling point of 284.1±23.0 °C at 760 mmHg [1]. Its structure features a fully saturated decahydroquinoline ring fused with an acetonitrile side chain at the 1-position, which confers distinct reactivity profiles compared to unsubstituted quinolizidine scaffolds. Commercial availability is primarily through research-chemical suppliers at purities of ≥95% [2], positioning this compound as a synthetic intermediate rather than a finished active pharmaceutical ingredient.

Why Generic Quinolizidine Substitution Fails


Octahydro-2H-quinolizin-1-ylacetonitrile cannot be freely substituted by generic quinolizidine scaffolds because the nitrile (-C≡N) substituent at the 1-position fundamentally alters both physicochemical properties and synthetic utility. The acetonitrile moiety provides a reactive handle for further elaboration (e.g., reduction to primary amines, hydrolysis to carboxylic acids, or cycloaddition reactions) that is absent in the parent octahydroquinolizine scaffold (MW 139.24, lacking the nitrile group entirely) [1]. Replacement with hydroxyl-bearing analogs such as octahydro-2H-quinolizin-1-ylmethanol (MW 169.26) changes hydrogen-bonding capacity and eliminates the nitrile's characteristic IR absorption (~2240 cm⁻¹), which is routinely used for reaction monitoring . Furthermore, the compound serves as a documented intermediate in patent-protected synthetic routes to octahydroquinolizine-based antidiabetic agents (WO2010144937A2, US20110003808), where the nitrile group is essential for downstream functionalization [2]. Substitution by a decahydroquinoline lacking the acetonitrile side chain would therefore break these established synthetic pathways.

Differentiation Evidence vs. Structural Analogs


Nitrile-Functionalized Scaffold vs. Parent Octahydroquinolizine

Octahydro-2H-quinolizin-1-ylacetonitrile (MW 178.27) carries a reactive acetonitrile substituent at the 1-position, which is absent in the parent octahydroquinolizine scaffold (MW 139.24, C₉H₁₇N). The nitrile group enables downstream transformations — reduction to a primary amine, hydrolysis to a carboxylic acid, or participation in [4+2] cycloadditions — that are chemically inaccessible to the unsubstituted parent scaffold [1]. The molecular weight difference of +39.03 g/mol corresponds to the CH₂CN side chain, providing a diagnostic mass shift for LC-MS tracking during multi-step syntheses .

Synthetic intermediate Quinolizidine alkaloid Building block

Physical Form and Storage Stability

Octahydro-2H-quinolizin-1-ylacetonitrile is isolated as a powder with a clearly defined melting point of 42–44 °C and is stable at room temperature [1]. In contrast, the structurally related octahydroquinolizine parent scaffold is a liquid at ambient temperature (bp ~168–170 °C) and lupinine (octahydro-2H-quinolizin-1-ylmethanol) has a reported melting point of 68–70 °C [2][3]. The intermediate melting range of the target compound (near ambient but solid under standard storage at −4 °C to −20 °C) provides distinct handling advantages for precise weighing in research-scale synthesis compared to liquid analogs, while avoiding the higher energy input required for melting higher-melting crystalline comparators.

Storage stability Formulation Solid handling

Boiling Point and Distillation Feasibility

The target compound exhibits a boiling point of 284.1±23.0 °C at 760 mmHg with a calculated vapor pressure of 0.0±0.6 mmHg at 25 °C [1]. This contrasts with the parent octahydroquinolizine scaffold, which has a substantially lower boiling point (~168–170 °C at 760 mmHg) [2]. The ~115 °C higher boiling point of the target compound reflects the additional intermolecular dipole–dipole interactions conferred by the nitrile group. This property simultaneously makes the compound amenable to short-path distillation for purification (unlike non-volatile salt forms) while reducing losses during solvent evaporation steps compared to more volatile quinolizidine analogs.

Purification Distillation Volatility

Patent-Cited Role as an Antidiabetic Intermediate

WO2010144937A2 (55pharma Drug Discovery & Development AG) explicitly claims compounds of the octahydroquinolizine class as intermediates for synthesizing antidiabetic agents, with the acetonitrile-bearing scaffold serving as a key precursor for further functionalization at the 1-position [1]. In contrast, generic quinolizidine building blocks such as octahydroquinolizine or lupinine are not specifically claimed in this therapeutic patent context as intermediates for antidiabetic drug synthesis. The target compound thus occupies a defined, patent-documented role in a therapeutic synthesis pathway, providing procurement justification for research groups replicating or building upon the 55pharma synthetic route.

Pharmaceutical intermediate Patent synthesis Antidiabetic

Chromatographic and Spectroscopic Differentiation

The target compound has a predicted density of 1.0±0.1 g/cm³ and a polarizability of 20.8±0.5 × 10⁻²⁴ cm³ [1]. The nitrile group imparts lower hydrogen-bond donating capacity compared to the alcohol analog octahydro-2H-quinolizin-1-ylmethanol (which contains a free –OH group). This difference translates to reduced retention on normal-phase silica and distinct reversed-phase LC retention times, enabling chromatographic separation of the nitrile intermediate from its alcohol reduction product during reaction monitoring. The C≡N stretching absorption at approximately 2240 cm⁻¹ in IR spectroscopy provides an additional unambiguous spectroscopic handle not present in the alcohol analog .

Chromatography LC-MS Analytical method development

High-Value Application Scenarios


Synthesis of Antidiabetic Lead Compounds

Research groups pursuing glucose-lowering agents based on the octahydroquinolizine scaffold should procure this compound as the designated intermediate for introducing the 1-position side chain, consistent with WO2010144937A2 (55pharma Drug Discovery & Development AG) [1]. The nitrile functionality serves as the critical handle for subsequent transformations (e.g., reduction to aminomethyl for further derivatization). The powder form with mp 42–44 °C enables precise weighing without the handling difficulties associated with liquid octahydroquinolizine, and the moderate boiling point of ~284 °C supports distillation-based purification if required [2].

Multi-Step Alkaloid Total Synthesis

In total synthesis campaigns targeting quinolizidine natural products (e.g., lupinine derivatives, epilupinine), the target compound provides a pre-functionalized intermediate with a nitrile group that can be chemoselectively reduced to a primary amine without affecting the bicyclic scaffold. The unique combination of IR-active C≡N stretching (~2240 cm⁻¹) and distinct reversed-phase LC retention (due to lower H-bond donor capacity vs. alcohol analogs) enables real-time reaction monitoring with unambiguous intermediate identification [1]. This is particularly valuable when multiple quinolizidine intermediates are present in the reaction mixture.

Parallel Library Synthesis for SAR Exploration

Medicinal chemistry teams conducting structure–activity relationship (SAR) studies on quinolizidine-based scaffolds can use octahydro-2H-quinolizin-1-ylacetonitrile as a common late-stage intermediate. The nitrile group can be diversified into amides, amines, tetrazoles, or carboxylic acids through well-established transformations, enabling rapid parallel library generation from a single building block. The compound's room-temperature storage stability and powder form reduce cold-chain logistics complexity compared to thermally labile or hygroscopic alternatives [1].

Process Chemistry Scale-Up Assessment

Process R&D groups evaluating synthetic route scalability can leverage the target compound's favorable boiling point (284.1 °C) and low vapor pressure to design purification protocols involving reduced-pressure distillation without excessive product loss. The compound's established identity via CAS 1215956-88-9 and availability from multiple commercial suppliers (including American Elements, Biosynth, and Enamine) ensures supply chain redundancy for kilo-scale campaigns [1][2]. The defined melting point of 42–44 °C provides a straightforward identity and purity checkpoint via melting point apparatus without requiring advanced analytical instrumentation.

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